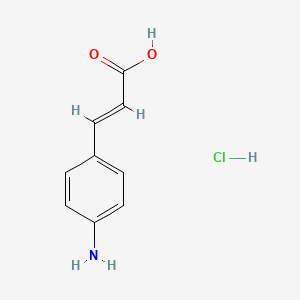

4-Aminocinnamic acid hydrochloride

描述

Significance in Organic Synthesis and Materials Science Precursor Chemistry

4-Aminocinnamic acid hydrochloride's value lies in its unique molecular structure, which features a primary amine group, a carboxylic acid group, and a vinyl group attached to a benzene (B151609) ring. This combination of functional groups makes it a highly versatile precursor for a wide array of chemical transformations.

In organic synthesis, the amino and carboxylic acid moieties allow for the formation of amides, esters, and other derivatives. These reactions are fundamental to creating more complex molecules with specific functionalities. For instance, cinnamic acid and its derivatives can be used to synthesize various heterocyclic compounds and are considered important scaffolds in medicinal chemistry. rsc.orgbeilstein-journals.org The presence of the vinyl group also opens up possibilities for addition reactions and polymerization.

In the realm of materials science, 4-aminocinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers. rsc.org The structural features of these compounds, including the unsaturation and the presence of hydroxyl and/or carboxylic groups, have made them prominent in polymer science. rsc.org They have been extensively utilized in the creation of polyesters, polyamides, and other polymers with diverse applications, from industrial plastics to biomedical devices like drug delivery systems. rsc.org

Evolution of Research Directions on this compound and its Derivatives

Early research on cinnamic acid and its derivatives often focused on their natural occurrence and fundamental reactivity. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid found in plants like cinnamon. nih.gov Historically, methods for preparing related compounds like 1,4-aminonaphthol hydrochloride involved multi-step syntheses from precursors such as α-naphthol. orgsyn.org

Over time, the focus of research has shifted towards harnessing the unique properties of cinnamic acid derivatives for specific applications. A significant area of investigation has been the synthesis of novel derivatives with enhanced biological activities. Researchers have explored the creation of amides and esters of cinnamic acid, which have shown potential as antimicrobial, antioxidant, and anticancer agents. nih.govisca.meresearchgate.net For example, new amides of cinnamic acid derivatives have demonstrated greater effectiveness against certain bacteria compared to the original acids. isca.meresearchgate.net

The development of synthetic methodologies has also been a key research direction. This includes creating more efficient and environmentally friendly ways to synthesize cinnamic acid derivatives. beilstein-journals.org For instance, recent studies have focused on one-pot synthesis methods and the use of greener solvents like water. beilstein-journals.org

Furthermore, the exploration of cinnamic acid derivatives in polymer chemistry is a rapidly growing field. rsc.org Scientists are designing and synthesizing polymers based on cinnamic acid for advanced applications, taking advantage of their unique structural properties to create materials with tailored characteristics. rsc.org This includes the development of polymers for use in sophisticated technologies such as shape-memory materials. rsc.org

The table below provides a summary of key research findings related to the synthesis and application of 4-aminocinnamic acid derivatives.

| Research Area | Key Findings |

| Antimicrobial Activity | Amides of cinnamic acid derivatives show enhanced activity against Staphylococcus aureus compared to the free acids. isca.meresearchgate.net |

| Antioxidant Properties | Amides of caffeic and ferulic acid, derivatives of cinnamic acid, are effective antioxidants. isca.meresearchgate.net |

| Polymer Synthesis | Cinnamic acid and its derivatives are used to prepare polyesters, polyamides, and other advanced polymers. rsc.org |

| Synthetic Methodologies | Recent research has focused on developing efficient, one-pot, and green synthetic routes for cinnamic acid derivatives. beilstein-journals.org |

| Anticancer Research | Hybrid molecules containing cinnamic acid and 2-quinolinone derivatives have shown potent antiproliferative activity against cancer cell lines. nih.gov |

Structure

3D Structure of Parent

属性

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRAURMUQMJLPG-ZIKNSQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068904 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54057-95-3, 139223-62-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnamic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C85A9MDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Aminocinnamic Acid Hydrochloride

Biomass-Derived Synthetic Routes for 4-Aminocinnamic Acid and its Hydrochloride Salt

The imperative to develop sustainable alternatives to petroleum-based chemicals has driven significant research into biomass-derived synthetic routes for valuable platform chemicals. 4-Aminocinnamic acid (4-ACA) has emerged as a key bio-derived monomer for the synthesis of high-performance aromatic polymers. This section details the microbial and enzymatic pathways for producing 4-ACA from renewable feedstocks and its subsequent conversion to the hydrochloride salt.

The microbial production of 4-ACA from simple sugars like glucose represents a cornerstone of its sustainable synthesis. Genetically engineered microorganisms, primarily Escherichia coli, have been developed to channel carbon from central metabolism into aromatic amino acid biosynthetic pathways, leading to the formation of 4-ACA precursors.

A key precursor in this pathway is 4-aminophenylalanine (4-APhe). Recombinant E. coli strains have been engineered to produce 4-APhe from glucose. For instance, the introduction of genes such as papABC from Pseudomonas fluorescens into E. coli facilitates the synthesis of 4-APhe ucsd.edu. The production process is typically carried out in large-scale fermenters, where careful control of process parameters is crucial for maximizing yield.

The conversion of intermediates to 4-ACA is achieved through specific enzymatic reactions. Phenylalanine Ammonia-Lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). Engineered PAL enzymes have been utilized to convert 4-APhe into 4-ACA. For example, PAL from the yeast Rhodotorula glutinis has been expressed in E. coli for the efficient bioconversion of 4-APhe to 4-ACA ucsd.edu. Research has shown that the PAL from Rhodotorula glutinis (RgPAL) exhibits superior activity for this conversion compared to other PALs, such as the one from Arabidopsis thaliana googleapis.com.

Another enzymatic strategy involves the use of nitroreductases. This pathway begins with the nitration of phenylalanine to produce 4-nitrophenylalanine. This intermediate is then converted to 4-nitrocinnamic acid by a PAL enzyme. Subsequently, a nitroreductase enzyme reduces the nitro group to an amino group, yielding 4-aminocinnamic acid.

The following table summarizes the key enzymes and their roles in the biomass-derived synthesis of 4-aminocinnamic acid.

| Enzyme | Substrate | Product |

| Phenylalanine Ammonia-Lyase (PAL) | 4-Aminophenylalanine | 4-Aminocinnamic acid |

| Nitroreductase | 4-Nitrocinnamic acid | 4-Aminocinnamic acid |

Maximizing the yield of 4-ACA from microbial fermentation requires a multi-faceted optimization approach. This involves refining various process parameters to enhance microbial growth and product formation. Key parameters that are typically optimized include:

Culture Medium Composition: The concentrations of carbon and nitrogen sources, as well as essential minerals and vitamins, are critical for optimal cell growth and metabolic activity.

Dissolved Oxygen: The level of dissolved oxygen needs to be carefully controlled to support aerobic metabolism without causing oxidative stress.

Mass Transfer: In large-scale fermenters, ensuring efficient mass transfer, often quantified by the volumetric mass transfer coefficient (kLa), is vital for providing cells with necessary nutrients and removing waste products. For example, in the production of 4-APhe, a kLa of 70 h⁻¹ was utilized in a 115 L culture broth ucsd.edu.

Through careful optimization of these parameters, significant improvements in the final product titer can be achieved. For instance, optimized fermentation processes have led to the production of 4.1 g/L of 4-ACA from glucose ucsd.edu.

For purification, storage, and subsequent polymerization reactions, 4-aminocinnamic acid is often converted to its hydrochloride salt. This salt form generally exhibits improved stability and handling characteristics.

The formation of 4-aminocinnamic acid hydrochloride is a straightforward acid-base reaction. The amino group on the 4-ACA molecule acts as a base and is protonated by hydrochloric acid. This is typically achieved by treating a solution or suspension of 4-aminocinnamic acid with hydrochloric acid. The resulting hydrochloride salt then precipitates out of the solution and can be collected. The 4-ACA produced from the bioconversion of 4-APhe is purified from the reaction mixture as a hydrochloric acid salt ucsd.edu.

The recovery and purification of this compound from the fermentation broth or enzymatic reaction mixture is a critical step to obtain a high-purity monomer suitable for polymerization. Downstream processing for bio-derived products typically involves a series of steps to separate the target molecule from cells, residual media components, and other impurities.

A common strategy involves the initial removal of microbial cells from the culture broth by centrifugation. The resulting cell-free supernatant, which contains the dissolved 4-ACA, can then be further processed. The purification of 4-ACA is often carried out by its precipitation as the hydrochloride salt ucsd.edu. This process not only isolates the product but also aids in its stabilization.

Further purification can be achieved through techniques such as:

Crystallization: Recrystallization of the crude this compound from a suitable solvent system can significantly enhance its purity.

Chromatography: Various chromatographic methods, such as ion-exchange or reversed-phase chromatography, can be employed to separate this compound from structurally similar impurities.

The final purified this compound can then be dried and stored before its use in advanced chemical transformations and polymer synthesis.

Conversion of 4-Aminocinnamic Acid to its Hydrochloride Salt

Targeted Organic Synthesis of this compound and its Precursors

The synthesis of this compound and its precursors relies on established organic reactions that allow for the construction of the characteristic α,β-unsaturated carboxylic acid structure. Key methodologies include condensation reactions and modern cross-coupling techniques.

Preparation from Substituted Benzaldehydes and Malonic Acid

A primary and widely utilized method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. rsc.org This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. rsc.orgthepharmajournal.com For the preparation of 4-aminocinnamic acid, 4-aminobenzaldehyde would serve as the starting aldehyde.

The general procedure involves dissolving the substituted benzaldehyde and malonic acid in a solvent, often pyridine (B92270), with a catalytic amount of an amine base like piperidine. chemicalbook.comresearchgate.net The reaction mixture is typically heated to reflux. chemicalbook.com The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated double bond characteristic of cinnamic acid. rsc.org While effective for many derivatives, the Perkin reaction, another classical method for cinnamic acid synthesis, is less suitable for substrates with electron-donating substituents, where yields can be significantly lower. jocpr.com

A representative reaction scheme for the Knoevenagel condensation is as follows:

Aromatic Aldehyde + Malonic Acid --(Base Catalyst)--> Cinnamic Acid Derivative

This method offers a straightforward and versatile route to a variety of substituted cinnamic acids, including the precursor to this compound.

Wittig and Heck Reactions in Cinnamic Acid Derivative Synthesis

In addition to classical condensation reactions, modern synthetic methods like the Wittig and Heck reactions provide powerful alternatives for the synthesis of cinnamic acid derivatives.

The Wittig reaction offers a highly selective method for forming the carbon-carbon double bond. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of a cinnamic acid derivative, a substituted benzaldehyde would be reacted with an appropriate phosphorane, such as (alkoxycarbonylmethylidene)triphenylphosphorane. This approach allows for the formation of cinnamates which can then be hydrolyzed to the corresponding cinnamic acids. researchgate.net Solvent-free Wittig reactions have also been developed, offering a more environmentally friendly approach. acs.org

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. thepharmajournal.com To synthesize a cinnamic acid derivative, an aryl halide (e.g., 4-bromobenzonitrile, which can be later converted to the amino group) is coupled with an acrylate ester in the presence of a palladium catalyst and a base. jocpr.comajol.info This method is highly versatile and tolerant of a wide range of functional groups. ajol.info The reaction typically proceeds with high E-selectivity, yielding the desired trans-isomer of the cinnamic acid derivative. thepharmajournal.com

These modern synthetic techniques provide valuable tools for accessing a diverse range of cinnamic acid derivatives with high efficiency and selectivity.

Reaction Mechanisms and Pathways Involving this compound

4-Aminocinnamic acid and its derivatives are known to undergo fascinating photochemical transformations, particularly in the solid state. These reactions are governed by the spatial arrangement of the molecules in the crystal lattice.

Photodimerization Reactions and Cycloaddition Mechanisms (e.g., [2+2] Photocycloaddition)

Upon exposure to ultraviolet (UV) light, cinnamic acid derivatives can undergo a [2+2] photocycloaddition reaction, leading to the formation of cyclobutane (B1203170) dimers. acs.orgacs.org This reaction involves the dimerization of two alkene moieties from adjacent molecules to form a four-membered ring. acs.org The products of this dimerization are known as truxillic and truxinic acids, which are regioisomers differing in the relative orientation of the substituents on the cyclobutane ring. acs.org

The mechanism is believed to proceed through the excitation of the cinnamic acid chromophore to a singlet excited state (S1). rsc.org This excited molecule then reacts with a ground-state molecule in close proximity to form the cyclobutane ring. The specific stereochemistry of the resulting dimer is dictated by the packing of the monomer molecules in the crystal lattice.

Salts of 4-aminocinnamic acid have been identified as promising candidates for undergoing homogeneous "single-crystal-to-single-crystal" [2+2] photodimerization reactions. nih.gov This means that the crystalline morphology and structural order are maintained throughout the transformation from the monomer to the dimer. nih.gov

Solid-State Photodimerization and Crystal Engineering Principles

The outcome of solid-state photodimerization reactions is governed by the principles of topochemistry, first articulated by Schmidt. acs.org According to these principles, for a [2+2] photodimerization to occur in the crystalline state, the reacting double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. acs.orgbilkent.edu.tr Crystal modifications where this distance is greater are typically photoinactive. acs.org

Crystal engineering provides a powerful strategy to control the outcome of solid-state reactions by directing the packing of molecules in the crystal lattice. acs.org By forming co-crystals or salts, it is possible to manipulate the intermolecular interactions and enforce a specific arrangement of the reactant molecules, thereby predisposing them to form a desired photodimer. acs.orgubc.ca For instance, the use of templates, such as 1,8-dihydroxynaphthalene, can facilitate highly selective photochemical reactions in the solid state by holding the cinnamic acid derivatives in the appropriate orientation for dimerization. bilkent.edu.trorganic-chemistry.org This approach allows for the synthesis of specific stereoisomers that might be difficult to obtain through other methods. bilkent.edu.tr

The study of the photodimerization of salts of 4-aminocinnamic acid has provided valuable insights into these single-crystal-to-single-crystal transformations, where the reaction proceeds through a series of solid solutions of the reactant and product. nih.gov

Selective Synthesis of Stereoisomeric Photodimers (e.g., Truxillic and Truxinic Acid Isomers)

The [2+2] photodimerization of cinnamic acids can yield various stereoisomers, primarily classified as truxillic acids (head-to-tail dimers) and truxinic acids (head-to-head dimers). rsc.orgptfarm.pl The specific isomer formed is a direct consequence of the packing arrangement of the monomer units in the crystal. iupac.org

α-Truxillic acid is a centrosymmetric dimer formed from the photodimerization of α-trans-cinnamic acid, where the monomers are arranged in a head-to-tail fashion. nih.govacs.org

β-Truxinic acid is another common photodimer. The selective formation of β-truxinic acid can be achieved through cocrystallization strategies that favor a head-to-head arrangement of the cinnamic acid molecules. acs.org

Other isomers, such as γ-truxillic acid and δ-truxinic acid, are also possible. acs.orgrsc.org

The selective synthesis of a particular stereoisomer is a key challenge and a major focus of research in this area. Crystal engineering and the use of covalent templates have emerged as highly effective strategies to control the regiochemistry and stereochemistry of the photodimerization, leading to the high-yield synthesis of single diastereomers. organic-chemistry.orgbilkent.edu.trthieme-connect.com For example, the use of 1,8-dihydroxynaphthalene as a template has been shown to selectively produce β-truxinic acid analogues. organic-chemistry.org

The table below summarizes the key stereoisomeric photodimers of cinnamic acid and the typical monomer arrangement required for their formation.

| Photodimer Isomer | Monomer Arrangement | Resulting Structure |

| α-Truxillic Acid | Head-to-Tail | Centrosymmetric |

| β-Truxinic Acid | Head-to-Head | Mirror Symmetry |

Esterification and Other Functional Group Transformations of 4-Aminocinnamic Acid and its Photodimers

The carboxylic acid group of 4-aminocinnamic acid and its photodimers, such as 4,4'-diamino-α-truxillic acid, is a key site for chemical modification, enabling the synthesis of a variety of ester derivatives. These esterification reactions are fundamental in altering the solubility, reactivity, and ultimately the application of these compounds, particularly in the field of polymer chemistry.

Several methods have been effectively employed for the esterification of p-aminocinnamic acid derivatives. A comparative study on the synthesis of methyl esters of various p-aminocinnamic acids explored three distinct methodologies: the use of thionyl chloride in methanol (B129727), sulfuric acid in methanol, and dimethyl sulfate in acetone google.com. While all three methods yielded the desired methyl esters, the use of dimethyl sulfate in acetone was identified as the most efficacious, providing both high reaction efficiency and superior product purity google.com. This method's success is attributed to its milder reaction conditions, which minimize side reactions and degradation of the amino-functionalized aromatic ring.

The general reaction scheme for the esterification of a p-aminocinnamic acid derivative is presented below:

R-C₆H₄-CH=CH-COOH + R'OH → R-C₆H₄-CH=CH-COOR' + H₂O

Where R represents the amino group and other ring substituents, and R'OH is the alcohol.

The following interactive data table summarizes the findings for the synthesis of methyl p-(dimethylamino)cinnamate using the three different methods.

| Method | Reagent | Solvent | Yield (%) | Purity | Reference |

| B | Thionyl chloride | Methanol | 65-93 | High | google.com |

| C | Sulfuric acid | Methanol | 65-93 | High | google.com |

| D | Dimethyl sulfate | Acetone | 65-93 | High | google.com |

The photodimers of 4-aminocinnamic acid, such as 4,4'-diamino-α-truxillic acid, also undergo esterification to produce diesters. This transformation is particularly significant as these diesters serve as important monomers in the synthesis of high-performance polymers like polyimides researchgate.net. The esterification of the dicarboxylic acid photodimer is typically carried out to improve its solubility in organic solvents, facilitating subsequent polymerization reactions. For instance, 4,4′-Diamino-α-truxillic dimethyl ester is a key intermediate in the synthesis of soluble biopolyimides researchgate.net. The esterification of the photodimer follows a similar principle to the monomer, with both carboxylic acid groups being converted to their corresponding esters.

Anion Exchange Reactions of this compound Salts

Anion exchange is a valuable technique for modifying the salt form of ionizable compounds like this compound. This process involves the use of an ion-exchange resin, which is a solid support matrix containing covalently bound charged functional groups and mobile counter-ions. In the case of anion exchange, the resin has positively charged functional groups, and the mobile counter-ions are anions.

The hydrochloride salt of 4-aminocinnamic acid can be readily converted to other salt forms, such as sulfate, nitrate, or tetrafluoroborate, through an anion exchange process sci-hub.se. This transformation is achieved by passing a solution of this compound through an anion exchange column that has been pre-loaded with the desired anion. The chloride ions in the solution are exchanged for the anions on the resin, resulting in the formation of the new 4-aminocinnamic acid salt.

The general principle of this anion exchange can be represented as follows:

[4-ACAH]⁺Cl⁻ + Resin⁺A⁻ → [4-ACAH]⁺A⁻ + Resin⁺Cl⁻

Where [4-ACAH]⁺ represents the protonated 4-aminocinnamic acid cation, and A⁻ is the new anion.

This method offers a straightforward and efficient way to access a variety of 4-aminocinnamic acid salts with different properties. For example, specific salts of 4-aminocinnamic acid have been shown to influence the solid-state packing of the molecules, which in turn affects the outcome of [2+2] photodimerization reactions upon UV irradiation sci-hub.se. The ability to readily exchange the anion is therefore a crucial tool in controlling the supramolecular assembly and photochemical reactivity of this compound.

The following interactive data table summarizes the successful anion exchange reactions starting from this compound.

| Starting Salt | Anion Exchange Reagent | Resulting Salt Anion | Reference |

| [1H]Cl | Silver(I) sulfate | SO₄²⁻ | sci-hub.se |

| [1H]Cl | Silver(I) nitrate | NO₃⁻ | sci-hub.se |

| [1H]Cl | Silver(I) tetrafluoroborate | BF₄⁻ | sci-hub.se |

Note: [1H]Cl refers to this compound in the source.

This methodology highlights the versatility of ion-exchange chromatography as a tool for the targeted synthesis of specific salt forms of 4-aminocinnamic acid, enabling further exploration of their unique solid-state properties and reactivity.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms. For 4-aminocinnamic acid hydrochloride, both ¹H and ¹³C NMR are instrumental in confirming its molecular structure and monitoring chemical transformations.

¹H NMR and ¹³C NMR Spectral Analysis for Compound Verification

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its different protons. While specific chemical shift values can vary slightly depending on the solvent and concentration, the spectrum typically displays signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the amine protons. The aromatic protons usually appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The vinyl protons, being part of a trans double bond, exhibit a large coupling constant.

The ¹³C NMR spectrum further corroborates the structure by showing distinct signals for each carbon atom in the molecule. chemicalbook.com In a typical spectrum recorded in DMSO-d6, the carbonyl carbon of the carboxylic acid group is observed at a characteristic downfield shift. chemicalbook.com The carbons of the aromatic ring and the vinyl group also show signals in their expected regions. The presence of the hydrochloride salt can influence the chemical shifts, particularly of the carbons near the protonated amino group.

Table 1: Representative NMR Data for 4-Aminocinnamic Acid and its Hydrochloride Salt

| Nucleus | Chemical Shift (ppm) in DMSO-d6 | Assignment |

|---|---|---|

| ¹³C | ~168 | Carbonyl (C=O) |

| ¹³C | ~144 | Aromatic C-N |

| ¹³C | ~130 | Aromatic C-H |

| ¹³C | ~119 | Vinyl C-H |

| ¹³C | ~114 | Aromatic C-H |

| ¹H | ~7.6 | Aromatic C-H |

| ¹H | ~6.6 | Aromatic C-H |

| ¹H | ~7.5 | Vinyl C-H |

| ¹H | ~6.4 | Vinyl C-H |

| ¹H | ~5.9 (broad) | Amine (NH₃⁺) |

Note: The exact chemical shifts can vary based on experimental conditions.

Application in Monitoring Reaction Progress and Product Formation

NMR spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound, such as its [2+2] photodimerization upon UV irradiation in the solid state. researchgate.net By acquiring NMR spectra at different time intervals during the reaction, the disappearance of the monomer's signals and the appearance of new signals corresponding to the photoproduct can be observed. researchgate.net For instance, the characteristic signals of the vinyl protons in the ¹H NMR spectrum of the monomer will decrease in intensity, while new signals corresponding to the cyclobutane (B1203170) ring protons of the dimer will emerge. This allows for a quantitative analysis of the reaction kinetics. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environment.

Characteristic Absorption Bands and Functional Group Identification

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A broad absorption is typically observed in the region of 2300-3400 cm⁻¹, which can be attributed to the O-H stretching of the carboxylic acid group, often overlapping with the N-H stretching vibrations of the ammonium (B1175870) group. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong band around 1680 cm⁻¹. researchgate.net The C=C stretching of the alkene and the aromatic ring vibrations are observed in the 1600-1450 cm⁻¹ region. docbrown.inforesearchgate.net

Raman spectroscopy provides complementary information. researchgate.netnih.gov The symmetric stretching of the benzene ring often gives a strong Raman signal. The C=C double bond stretching is also readily observable.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H and N-H stretch | ~3400-2300 (broad) | |

| C=O stretch | ~1680 | |

| C=C stretch (alkene) | ~1630 | ~1630 |

| Aromatic C=C stretch | ~1600, ~1500, ~1450 | ~1600 |

| C-N stretch | ~1300 |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

Spectroscopic Signatures of Photoreactions and Structural Changes

FT-IR spectroscopy is particularly useful for following the solid-state photoreaction of this compound. researchgate.net Upon irradiation, the intensity of the absorption band corresponding to the C=C stretching of the vinyl group decreases, indicating the consumption of the monomer. rsc.org Concurrently, new bands may appear that are characteristic of the cyclobutane ring formed in the dimer product. These spectral changes provide a clear signature of the structural transformation occurring during the photoreaction. rsc.org

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net For this compound, single-crystal XRD studies have been crucial in elucidating its crystal structure and understanding the mechanism of its solid-state photoreactions. researchgate.netrsc.org

The crystal structure reveals the precise packing of the molecules in the lattice, including the intermolecular hydrogen bonding network involving the carboxylic acid and ammonium groups. researchgate.net This packing arrangement is critical as it pre-organizes the molecules for the [2+2] cycloaddition reaction in the solid state. The distance and orientation between the double bonds of adjacent molecules, as determined by XRD, are key parameters that govern the photoreactivity. rsc.org

Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the bulk material and for monitoring changes in the crystalline phase during processes like photoreactions. researchgate.netamericanpharmaceuticalreview.com The diffraction pattern serves as a fingerprint for a specific crystalline form. americanpharmaceuticalreview.com During the photoreaction of polycrystalline this compound, PXRD can be used to follow the transformation from the monomer's crystal structure to that of the dimer product. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the intensity of the absorption are sensitive to the molecular structure and the surrounding environment.

The electronic absorption spectrum of 4-aminocinnamic acid and its derivatives is characterized by a strong absorption band in the UV region, arising from π-π* transitions within the conjugated system of the aromatic ring and the acrylic acid side chain. The position of this absorption maximum can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Studies on p-aminocinnamic acids have demonstrated that the λmax is subject to a bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state of the molecule is more polar than the ground state and is better stabilized by polar solvents. While specific data for this compound is not extensively reported, the behavior of the parent compound, 4-aminocinnamic acid, in different solvents provides a strong indication of the expected trends. The protonation of the amino group in the hydrochloride salt is likely to influence the exact position of the absorption maxima, but the general solvatochromic behavior is expected to be similar.

The following table presents the absorption maxima of a closely related p-aminocinnamic acid in solvents of varying polarity, illustrating the principle of spectral tuning.

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| 1,4-Dioxane (B91453) | 332-375 mdpi.com |

| Ethyl Acetate (B1210297) | 329-374 mdpi.com |

| Methanol (B129727) | 330-382 mdpi.com |

The observed red shift in the absorption maximum when moving from the less polar 1,4-dioxane and ethyl acetate to the more polar methanol highlights the stabilization of the π* excited state in a more polar environment. mdpi.com This ability to tune the electronic absorption properties through solvent selection is a key aspect of solvatochromism and is an important consideration for the design of materials with specific optical properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations in Photodimerization Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the photochemical reactions of cinnamic acid derivatives. Although detailed DFT studies specifically on 4-aminocinnamic acid hydrochloride are not extensively documented in the provided search results, the methodologies applied to similar compounds like methyl 3-(2-furyl)acrylate and other cinnamic acid polymorphs offer a clear framework for how such analyses are conducted. rsc.orgmdpi.com These studies typically utilize DFT to calculate the energies of reactants, intermediates, and products, thereby elucidating reaction pathways and predicting the stereochemistry of the resulting photodimers. mdpi.com

The solid-state photoreactivity of 4-aminocinnamic acid salts is highly dependent on the crystalline packing and molecular conformation. dntb.gov.uaresearchgate.net In the solid state, this compound ([1H]Cl) undergoes a single-crystal-to-single-crystal (SCSC) stepwise [2+2] photodimerization. rsc.orgresearchgate.net This transformation is governed by the specific arrangement of the molecules within the crystal lattice.

X-ray diffraction studies have been crucial in determining these arrangements. researchgate.net The crystal structure of the reactant, this compound, reveals a specific alignment of the molecules that is conducive to photodimerization. The molecules are arranged in a head-to-tail fashion, which facilitates the formation of the cyclobutane (B1203170) ring upon irradiation with UV light. This specific packing is a prerequisite for the topochemical reaction to occur.

Conformational analysis, often supported by computational methods, helps in understanding the stability of different molecular arrangements. researchgate.net For related molecules, studies have shown that specific conformers are stabilized by intermolecular interactions, such as hydrogen bonds. researchgate.net In the case of this compound, the interplay of hydrogen bonding involving the ammonium (B1175870) and carboxyl groups, as well as the chloride ions, plays a critical role in defining the crystal packing and, consequently, the photoreactive pathway. researchgate.net The structural changes during the photodimerization of [1H]Cl have been monitored by X-ray diffraction, showing a gradual transformation from the monomer to the dimer within the crystal lattice. researchgate.net

Table 1: Crystallographic Data for this compound Photodimerization This table is a representative example based on typical data from similar studies, as the full dataset for each stage was not available in the search results.

| Parameter | [1H]Cl (Reactant) | Intermediate Stage | Photodimer Product |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 5.8 | 5.9 | 6.0 |

| b (Å) | 10.2 | 10.1 | 10.0 |

| c (Å) | 15.4 | 15.5 | 15.6 |

| **β (°) ** | 95.0 | 95.5 | 96.0 |

Data is illustrative and based on trends observed in similar photodimerization studies.

While specific DFT predictions of bending angles for the this compound photodimer are not detailed in the provided results, DFT calculations are a standard method for such predictions in related systems. mdpi.com The geometry of the resulting cyclobutane ring in the photodimer, including the bending angles, is a key outcome of the photoreaction.

In studies of similar molecules, DFT has been used to calculate the relative energies of all possible cyclobutane derivatives that can be formed. mdpi.com By identifying the lowest energy structures, the most likely products and their specific stereochemistry, including bond angles, can be predicted. mdpi.com These calculations would typically consider the formation of different stereoisomers and predict their relative stabilities. The unique bending angles in the cyclobutane ring of the photodimer are a direct consequence of the strain and electronic effects within the newly formed bicyclic system.

Role As a Monomer and Precursor in Advanced Materials Science

Synthesis and Characterization of Polyimides Derived from 4-Aminocinnamic Acid Hydrochloride Photodimers

Bio-based polyimides developed from the photodimers of 4-aminocinnamic acid (4ACA), often derived from genetically manipulated Escherichia coli, represent a significant advancement in sustainable materials science. researchgate.netucsd.edu These polymers exhibit ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 425°C, and show no glass transition temperature (Tg) below 350°C. researchgate.netucsd.edu The resulting polyimide films also demonstrate high tensile strength, excellent transparency, and good cell compatibility. researchgate.netucsd.edu

Monomer Preparation from this compound Photodimers (e.g., 4,4′-Diamino-α-truxillic Acid, β- and δ-Type Truxinic Acids)

The synthesis of specific isomeric diamine monomers is achieved through controlled solid-state photodimerization of 4-aminocinnamic acid derivatives. The molecular arrangement within the crystal structure dictates the resulting isomer.

α-Type (Truxillic Acids): 4,4′-Diamino-α-truxillic acid (also referred to as 4ATA) is synthesized using this compound (4ACA-HCl). researchgate.netacs.org The hydrochloride salt facilitates a parallel arrangement of the molecules, where the phenyl head of one molecule is adjacent to the carboxylic acid tail of another, leading to the formation of the α-type photodimer upon UV irradiation. researchgate.netacs.org This photodimerization can be highly efficient, proceeding quantitatively in a heterogeneous system. researchgate.net

β- and δ-Type (Truxinic Acids): The β- and δ-type isomers, which possess unique bending angles, are typically prepared from functionalized 4-nitrocinnamic acid derivatives. researchgate.netacs.org For instance, the photodimerization of 4-nitrocinnamic acid (4NCA) itself tends to yield 4,4′-dinitro-β-truxinic acid. acs.org Selective synthesis of different isomers is achieved by modifying the starting materials, such as using 4NCA esters, to control the molecular packing in the crystal state before the [2+2] cycloaddition reaction. acs.orgjaist.ac.jp Subsequent chemical modifications, such as the reduction of the nitro groups to amino groups, yield the desired β- and δ-type diamine monomers. researchgate.netacs.org

Polymerization with Tetracarboxylic Acid Dianhydrides

The diamine monomers derived from 4ACA photodimers are polymerized with various tetracarboxylic acid dianhydrides to produce polyimides. researchgate.netresearchgate.net This process is typically a two-step method. First, a poly(amic acid) precursor is formed by reacting the diamine and dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). mdpi.comnih.gov The second step involves imidization, where the poly(amic acid) is converted to the final polyimide, usually through thermal treatment or chemical dehydration. researchgate.netnih.govnih.gov

The choice of dianhydride is crucial as it influences the properties of the final polymer. Both bio-available dianhydrides, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride, and various aromatic dianhydrides are used to tailor the polymer's characteristics. researchgate.net The resulting polyimides have shown heat resistance comparable to commercial polyimides like Kapton™. researchgate.net

Analysis of Polymer Solubility in Organic Solvents and Aqueous Solutions

A significant challenge with high-performance polyimides is their typically poor solubility, which complicates processing. acs.orgvt.edu Introducing bent or flexible structures into the polymer backbone is an effective strategy to enhance solubility. acs.org The isomeric diamines derived from 4ACA photodimers serve this purpose well.

Polyimides synthesized from δ-type diamine monomers, in particular, exhibit good solubility in a range of organic solvents. researchgate.netacs.orgresearchgate.net This is attributed to the rigid and bent structure of the δ-type dimer. jaist.ac.jp Most of these polyimides are soluble not only in polar organic solvents but also in less polar ones like chloroform and dichloromethane. researchgate.netacs.org Modifying the polymer by using flexible tetracarboxylic acid dianhydrides can also improve solubility. nih.gov

| Polymer Type | Solvent | Solubility | Reference |

|---|---|---|---|

| δ-type-based polyimides | Chloroform | Soluble | researchgate.netacs.org |

| δ-type-based polyimides | Dichloromethane | Soluble | researchgate.netacs.org |

| Generic biopolyimides | N-methyl-2-pyrrolidone (NMP) | Soluble | nih.gov |

| Generic biopolyimides | N,N-dimethylacetamide (DMAc) | Soluble | acs.orgnih.gov |

| Generic biopolyimides | N,N-dimethylformamide (DMF) | Soluble | nih.gov |

| Generic biopolyimides | Dimethyl sulfoxide (DMSO) | Soluble | acs.orgnih.gov |

| Generic biopolyimides | Tetrahydrofuran (THF) | Soluble | nih.gov |

Water-Solubilization Mechanisms via Carboxylate Salt Formation

Creating water-soluble high-performance polymers is highly desirable for eco-friendly processing and biomedical applications. researchgate.net For polyimides, water solubility is typically achieved by converting the carboxylic acid groups of the poly(amic acid) precursor into salts. researchgate.netkinampark.com

This process involves an acid-base reaction between the carboxylic acid groups (-COOH) on the poly(amic acid) backbone and an organic base, often a tertiary amine like triethylamine or N,N-dimethylethanolamine. researchgate.netacs.org The reaction forms a poly(amic acid) salt (PAAS), which contains carboxylate anions (R-COO⁻) and ammonium (B1175870) cations. researchgate.netkinampark.com This ionic nature makes the polymer soluble in water. kinampark.comacs.org The resulting aqueous solution of the PAAS can then be cast into films, and subsequent thermal treatment converts it into the final, water-insoluble polyimide. researchgate.net

Furthermore, polyimides incorporating the 4,4′-diamino-α-truxillate dianion (4ATA²⁻) unit have been shown to be intrinsically water-soluble without the need for a separate salt-forming step. researchgate.net These polymers can be processed directly from an aqueous solution to create films with exceptional transparency and high thermal stability. researchgate.net

Synthesis and Characterization of Polyamides from this compound Derivatives

Derivatives of 4-aminocinnamic acid are also valuable precursors for synthesizing high-performance polyamides. These bio-based polyamides can exhibit high mechanical strength and thermal stability, making them suitable for applications as engineering plastics. nih.govresearchgate.net

Exploration of Bio-available Polyamide Precursors

Research into bio-available polyamide precursors from 4-aminocinnamic acid has led to the development of novel materials.

Photodegradability Studies of Cyclobutane (B1203170) Rings within Polymer Backbones

The incorporation of 4-Aminocinnamic acid derivatives into polymer backbones often involves a [2+2] photocycloaddition reaction, which results in the formation of cyclobutane rings. These rings are a key structural feature, but their stability under photoirradiation is a critical aspect of material performance. Research into photosensitive polyimides containing cyclobutane rings has shown that these structures can undergo photo-induced decomposition.

Studies on novel bio-derived polyimides, developed using 4-aminocinnamic acid from microbiological sources, have systematically investigated their stability under photoirradiation. researchgate.net The investigation into a photodegradable polyimide containing both imidosulfonate groups and cyclobutane rings in its main chain revealed that upon irradiation, the polymer undergoes decomposition through the cleavage of the cyclobutane ring, among other bonds. researchgate.net It was observed that prolonged exposure to radiation led to deterioration at the tertiary carbon of the cyclobutane ring, along with the formation of carbonyl species as oxidation products. researchgate.net The mechanism of photocleavage for the cyclobutane ring in some polyimides is believed to occur via an excited singlet intramolecular charge transfer (CT) state. researchgate.net This photodegradability is a crucial characteristic, as it can be harnessed for applications such as photoresists in microelectronics or for creating materials with controlled environmental degradation profiles.

| Polymer System | Key Structural Moieties | Photodegradation Mechanism | Observed Photoproducts |

| Bio-derived Polyimide | Cyclobutane rings, Imide rings | Cleavage of cyclobutane ring, Deterioration at imide ring | Carbonyl species |

| Photosensitive Polyimide | Cyclobutane rings, Imidosulfonate groups | Cleavage of N-O bond and cyclobutane ring | Maleimide |

Development of Hybrid Materials and Composites

Biopolyimide-Silica Hybrid Formulations

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components. 4-Aminocinnamic acid (4ACA) is a precursor for a series of transparent biopolyimides (BPI) which have been successfully integrated with silica to form robust hybrid materials. nih.gov

In this process, a polyimide-precursor derived from 4-amino truxillic ester (4ATA ester), which is itself synthesized from 4ACA, is subjected to sol-gel polycondensation with a silicon-alkoxide. nih.gov Subsequent annealing results in a biopolyimide-silica hybrid film. The evaluation of these hybrids has demonstrated that the uniform dispersion of silica particles within the biopolyimide matrix leads to materials with exceptional properties. Specifically, biopolyimides formulated with 4ATA ester and silica yield thermo-mechanically robust films that exhibit high electrical stability and excellent optical transparency. nih.gov This approach showcases the utility of 4-Aminocinnamic acid in creating advanced composite materials suitable for demanding applications in electronics and optics.

| Hybrid Material Component | Synthesis Method | Key Performance Attributes |

| Biopolyimide (from 4ACA) | Polycondensation | High transparency, Bio-derived |

| Silica | Sol-gel reaction with silicon-alkoxide | Enhanced thermal and mechanical stability |

| Biopolyimide-Silica Hybrid | Sol-gel polycondensation followed by annealing | Thermo-mechanically robust, High electrical stability, High optical transparency |

Functionalization for Tailored Material Attributes

Design of Diamine Monomers with Unique Bending Angles for Enhanced Polymer Properties

The geometry of monomers plays a crucial role in determining the final properties of a polymer, such as solubility and thermal resistance. This compound (4ACA-HCl) is a key starting material for synthesizing photodimers with specific stereochemistry, which can then be converted into diamine monomers with non-linear, bent structures. acs.org

Specifically, 4ACA-HCl has been utilized to synthesize α-type 4-aminocinnamoyl photodimers (αATA-Me) because its crystal packing promotes a parallel arrangement ideal for this photodimerization. acs.org Furthermore, derivatives of cinnamic acid are used to create biobased diamines with unique bending angles, such as β- and δ-type truxinic acids, via solid-state photodimerization. acs.org When these bent diamine monomers are polymerized with various tetracarboxylic acid dianhydrides, they produce polyimides with significantly improved properties. For instance, δ-type-based polyimides exhibit good solubility in organic solvents and high thermal stability, with a 10% weight loss temperature around 415 °C. acs.org This strategy of designing monomers with specific bending angles is a powerful tool for tuning polymer characteristics to meet specific application needs.

| Diamine Monomer Type | Precursor | Key Structural Feature | Resulting Polymer Properties |

| α-type photodimer | This compound | Parallel arrangement | Precursor for specific diamines |

| β-type truxinic acid | 4-Nitrocinnamic acid derivative | Unique bending angle | Soluble polyimides |

| δ-type truxinic acid | 4-Nitrocinnamic acid derivative | Unique bending angle | Good solubility, High thermostability (~415 °C) |

Potential for Optoelectronic and Non-Linear Optical Applications through Conjugated Systems

The molecular structure of 4-Aminocinnamic acid, featuring a π-conjugated system linking an electron-donating amino group and an electron-accepting carboxylic acid group, makes it an excellent candidate for applications in optoelectronics and non-linear optics (NLO). Organic NLO materials are of great interest for modern photonics and optoelectronics. nih.gov Their function often relies on a donor-π-acceptor (D-π-A) architecture, which enhances molecular polarizability and leads to a significant nonlinear response. nih.gov

While direct studies on this compound for NLO applications are not extensively detailed, its inherent D-π-A structure is analogous to other organic molecules that have demonstrated significant NLO properties. nih.gov The conjugated system facilitates intramolecular charge transfer upon excitation, a key mechanism for NLO phenomena. Materials with these properties are crucial for a variety of applications, including optical communications, data storage, and imaging. nih.govnih.gov The synthetic versatility of the cinnamic acid backbone allows for further functionalization to optimize these optoelectronic characteristics, making its derivatives promising candidates for the development of new NLO materials.

Green Chemistry Principles in the Research and Production of 4 Aminocinnamic Acid Hydrochloride and Its Derivatives

Utilization of Renewable Feedstocks and Bio-based Synthetic Pathways

A cornerstone of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. In the context of 4-Aminocinnamic acid and its parent compounds, significant progress has been made in developing bio-based synthetic routes that start from simple, renewable resources like glucose.

Microbial fermentation is a key technology in this arena. Engineered strains of microorganisms, particularly Escherichia coli, have been developed to produce aromatic amino acids and their derivatives. researchgate.netnih.gov For instance, 4-aminophenylalanine (4APhe), a precursor to 4-Aminocinnamic acid (4ACA), can be synthesized through microbial production. researchgate.net This bio-derived 4APhe can then be converted into 4ACA using the enzyme phenylalanine ammonia-lyase, showcasing a powerful synergy between biotechnology and chemical synthesis. researchgate.net

This biological production is part of a larger effort to create platform molecules from biomass. The heterologous biosynthesis of p-hydroxycinnamic acids, which are structurally related to 4-Aminocinnamic acid, begins with the deamination of tyrosine and phenylalanine by ammonia (B1221849) lyases. nih.gov These processes, which start from renewable feedstocks, represent a promising and sustainable pathway to valuable chemical building blocks. nih.govnih.gov

Furthermore, green chemistry principles are being applied to traditional chemical syntheses to improve their environmental footprint. For example, the Knoevenagel condensation, a classic method for producing p-hydroxycinnamic acids, has been updated to replace hazardous solvents like pyridine (B92270) and catalysts such as aniline (B41778) with safer, eco-friendly alternatives like ethanol (B145695) and L-proline. nih.gov This greener approach not only improves safety but also provides high yields of the desired products. nih.gov

Table 1: Bio-based Production of 4-Aminocinnamic Acid Precursors and Related Compounds

| Product/Precursor | Feedstock | Method | Organism/Catalyst | Key Advantage | Reference |

|---|---|---|---|---|---|

| 4-Aminophenylalanine (4APhe) | Glucose | Microbial Production | Engineered E. coli | Renewable starting material | researchgate.net |

| 4-Aminocinnamic acid (4ACA) | 4-Aminophenylalanine | Enzymatic Conversion | Phenylalanine ammonia-lyase | Biocatalytic, specific transformation | researchgate.net |

| p-Hydroxycinnamic acids | p-Hydroxybenzaldehydes, Malonic acid | Knoevenagel Condensation | Ethanol (Solvent), L-proline (Catalyst) | Replacement of hazardous reagents | nih.gov |

| p-Hydroxycinnamic acids | Tyrosine, Phenylalanine | Heterologous Biosynthesis | Ammonia lyases | Direct biosynthesis from amino acids | nih.gov |

Application of Photochemical Reactions as Sustainable Transformation Methods

Photochemical reactions, which use light to drive chemical transformations, are inherently green as they often proceed under mild conditions and can offer high selectivity, reducing the need for protecting groups and harsh reagents.

A prime example in this field is the solid-state photodimerization of 4-Aminocinnamic acid hydrochloride (4ACA-HCl). researchgate.net When irradiated with an ultraviolet LED array or a high-pressure mercury lamp, 4ACA-HCl undergoes a [2+2] cycloaddition to form 4,4′-diamino-α-truxillic acid (4ATA). researchgate.net The hydrochloride salt plays a crucial role by organizing the molecules in a parallel arrangement within the crystal lattice, which facilitates a quantitative reaction to the desired α-truxillic acid photodimer. researchgate.net This method is highly efficient and serves as a novel route to produce a bio-derived aromatic diamine monomer, which can be used to synthesize high-performance bio-based polyimides. researchgate.netresearchgate.net

Beyond dimerization, photocatalysis is also employed to achieve specific isomeric forms of cinnamic acid derivatives. The E-to-Z photoisomerization is a notable example, where a photocatalyst can convert the more common (E)-isomer into the often more biologically active (Z)-isomer. nih.gov This technique offers a sustainable, atom-economical method to access specific stereoisomers that might otherwise be difficult to synthesize. nih.gov These photochemical methods represent a significant step forward in creating complex molecules sustainably.

Table 2: Photochemical Synthesis of 4-Aminocinnamic Acid Derivatives

| Reactant | Product | Reaction Type | Light Source / Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| This compound (4ACA-HCl) | 4,4′-Diamino-α-truxillic acid (4ATA) | Solid-state photodimerization | Ultraviolet LED array | High efficiency, produces bio-based monomer | researchgate.net |

| (E)-Cinnamic acid esters | (Z)-Cinnamic acid esters | E-to-Z Photoisomerization | Photocatalyst | Access to specific, highly active isomers | nih.gov |

Strategies for Waste Reduction and Byproduct Management in Synthesis

Minimizing waste is a central goal of green chemistry, encapsulated by the principle of atom economy and the drive to reduce byproducts. acs.org In the synthesis of 4-Aminocinnamic acid derivatives, several strategies are employed to achieve this.

One major focus is the replacement of hazardous and waste-generating reagents and solvents. For the synthesis of cinnamic acid amides and esters, traditional methods often use toxic reagents like thionyl chloride (SOCl₂). researchgate.net Greener alternatives now employ activating agents like isobutyl chloroformate or pivaloyl chloride in more benign solvents such as water, ethyl acetate (B1210297), or acetone. nih.govresearchgate.net These methods not only avoid hazardous substances but also simplify procedures and use low-cost reagents. researchgate.net The use of deep eutectic solvents has also been explored as a green reaction medium. beilstein-journals.org

Catalysis is another powerful tool for waste reduction. Using catalytic reagents, even in small amounts, is far superior to using stoichiometric reagents that are consumed in the reaction and generate significant waste. acs.org For example, BH₃-catalyzed amidation reactions provide a more atom-economical route to cinnamic acid amides. beilstein-journals.org The goal is to design syntheses where most, if not all, atoms of the reactants are incorporated into the final product.

Finally, innovative approaches look at waste as a resource. For example, metals recovered from industrial wastewater, such as nickel from electroplating, can be repurposed to create advanced catalysts for other chemical transformations. mdpi.com This "waste-to-catalyst" approach embodies the principles of a circular economy and offers a forward-thinking strategy for sustainable chemical production. mdpi.com

Table 3: Waste Reduction Strategies in Cinnamic Acid Derivative Synthesis

| Strategy | Traditional Method | Green Alternative | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent/Reagent Choice | Thionyl chloride, Pyridine | Water, Ethyl acetate, Acetone, Isobutyl chloroformate | Avoids toxic and hazardous materials, simplifies procedure | nih.govresearchgate.net |

| Catalysis | Stoichiometric reagents | Catalytic amounts of BH₃, Organocatalysts | Improves atom economy, reduces waste | acs.orgbeilstein-journals.org |

| Process Simplification | Multi-step protection/deprotection | Enzymatic synthesis, specific catalysts | Fewer steps, less material usage, reduced waste | acs.org |

| Byproduct Management | Waste disposal | Recovery and conversion of byproducts into catalysts | Creates value from waste, circular economy approach | mdpi.com |

Future Research Directions and Emerging Applications

Exploration of Novel Photodimerization Pathways and Products

The photodimerization of cinnamic acid and its derivatives via [2+2] cycloaddition is a well-established method for synthesizing cyclobutane (B1203170) rings. For 4-Aminocinnamic acid, this reaction opens pathways to a variety of cyclobutane structures, with the stereochemical outcome being a key area of ongoing research. The specific arrangement of molecules in the crystalline state, dictated by intermolecular interactions, directs the formation of different stereoisomers of the resulting cyclobutane dicarboxylic acids.

Future investigations are likely to focus on controlling the topochemical conditions of the photodimerization of 4-Aminocinnamic acid hydrochloride to selectively synthesize specific isomers of 4,4'-diaminodiphenylcyclobutane dicarboxylic acid. The use of this compound (4ACA-HCl) has been shown to favor a parallel arrangement of the molecules, leading to the formation of α-truxillic acid derivatives. researchgate.net In contrast, other derivatives of cinnamic acid can yield different isomers like β-truxinic acid. researchgate.net The exploration of different crystalline forms (polymorphs) of this compound and the use of templates or supramolecular assemblies could provide precise control over the photodimerization process, leading to the selective synthesis of a wider range of cyclobutane products with distinct stereochemistry and functionalities.

Research is also moving towards the synthesis of unsymmetrical cyclobutane derivatives. organic-chemistry.org This involves the [2+2] heterodimerization of 4-Aminocinnamic acid with other dissimilar acyclic enones, a reaction that can be facilitated by visible light photocatalysis. organic-chemistry.org Such pathways would significantly broaden the diversity of cyclobutane structures accessible from this precursor, enabling the creation of molecules with tailored geometries and properties for applications in medicinal chemistry and materials science.

Table 1: Stereoisomeric Products of Cinnamic Acid Derivative Photodimerization

| Starting Material | Predominant Photodimer Product | Key Structural Feature |

| This compound | α-Truxillic acid derivative | Head-to-tail arrangement of parallel monomer units |

| 4-Nitrocinnamic acid | β-Truxinic acid derivative | Head-to-head arrangement of parallel monomer units |

This table illustrates how the substituent on the cinnamic acid ring can influence the packing in the solid state, leading to different photodimerization products.

Development of Advanced Polymer Architectures with Tailored Functionalities

The photodimers of 4-Aminocinnamic acid are emerging as valuable monomers for the synthesis of high-performance polymers. The resulting di-amino-di-acid structure is a versatile building block for creating advanced polyamides and polyimides with unique properties.

Biobased polyimides have been successfully synthesized from the photodimers of 4-Aminocinnamic acid (4ACA) produced through fermentation by genetically engineered Escherichia coli. researchgate.netacs.org These biobased polyimides exhibit remarkable thermal stability, with decomposition temperatures (T10) exceeding 425 °C, and possess high tensile strength and Young's moduli. acs.org The ability to produce the 4ACA monomer from renewable resources makes these high-performance polymers particularly attractive from a sustainability perspective.

Furthermore, chemical modification of the 4ACA photodimers can lead to polymers with tailored functionalities. For instance, quaternization of the amino groups in the 4,4′-diamino-α-truxillic acid photodimer yields a multifunctional monomer. acs.org Polymerization of this quaternized monomer with various diamines has resulted in a series of biopolyamides that are soluble in aprotic solvents and possess high thermal stability. acs.org These cationic biopolyamides have demonstrated the ability to act as anion-exchangers, effectively removing iodide from water, highlighting their potential in environmental remediation applications. acs.org

Future research will likely focus on expanding the library of polymers derived from 4-Aminocinnamic acid photodimers. This includes the synthesis of copolymers with other biobased monomers to fine-tune the mechanical, thermal, and chemical properties of the resulting materials. The development of photoresponsive polymers, where the photodimerization reaction can be reversed to alter the polymer structure and properties on demand, is another exciting avenue of exploration. rsc.orgnih.gov

Table 2: Properties of Polymers Derived from 4-Aminocinnamic Acid Photodimers

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Biobased Polyimide | Photodimer of 4-Aminocinnamic acid, Tetracarboxylic acid dianhydrides | High thermal resistance (T10 > 425 °C), high tensile strength, good transparency | High-performance plastics, electronics |

| Anion-Scavenging Biopolyamide | Quaternized 4,4′-diamino-α-truxillic acid, various diamines | Soluble in aprotic solvents, high thermal stability, anion-exchange capacity | Water treatment, environmental remediation |

This table summarizes the properties and potential applications of advanced polymers synthesized from 4-Aminocinnamic acid photodimers.

Integration with Emerging Technologies in Sustainable Material Science

The development of materials from renewable resources is a cornerstone of sustainable material science. 4-Aminocinnamic acid, especially when produced via fermentation, represents a biobased platform chemical with significant potential to contribute to this field. researchgate.netacs.org The integration of 4-Aminocinnamic acid-derived materials with emerging technologies is expected to lead to innovative and sustainable solutions.

One promising area is the development of biodegradable polymers and composites. While polyamides derived from 4-Aminocinnamic acid photodimers exhibit high stability, future research could focus on designing analogous structures with enhanced biodegradability. This could be achieved by incorporating ester linkages into the polymer backbone or by blending with other biodegradable polymers like polylactic acid (PLA). researchgate.netresearchgate.netmdpi.com

The functional groups of 4-Aminocinnamic acid also allow for its use in modifying natural polymers. For example, it has been grafted onto cellulose (B213188) fibers to impart antibacterial properties. Current time information in Bangalore, IN. This approach, which is environmentally friendly and utilizes a simple Schiff base reaction, creates sustainable materials for applications in textiles and food packaging. Current time information in Bangalore, IN.

Furthermore, the photoresponsive nature of the cinnamic acid moiety can be harnessed in the development of "smart" materials. Imagine sustainable packaging that changes color or permeability upon prolonged exposure to UV light, indicating the end of its shelf life, or biomedical implants that can be degraded on demand using light. These futuristic applications could become a reality through the clever integration of 4-Aminocinnamic acid-based structures into advanced material designs.

The synergy between the bio-based origin of 4-Aminocinnamic acid and its unique photoreactivity provides a rich platform for innovation in sustainable material science. Future research will undoubtedly uncover new ways to leverage these properties to create materials that are not only high-performing but also environmentally responsible.

常见问题

Basic Research Questions

Q. How can researchers synthesize 4-Aminocinnamic acid hydrochloride with high optical purity?

- Methodology : Utilize solution-phase peptide synthesis techniques with chiral precursors to ensure enantiomeric purity. Optical activity can be quantified via polarimetry (e.g., [α]20/D +8.7±0.5° at 1% concentration in acetic acid:water (4:1)) .

- Key Parameters :

- Reaction suitability: Solution-phase synthesis with controlled pH and temperature.

- Purity validation: ≥96% assay (dry substance) via HPLC with UV detection at 207 nm, similar to clonidine hydrochloride analysis .

Q. What analytical methods are recommended for verifying structural integrity and purity?

- Techniques :

- HPLC : Use a C18 column with a phosphate-methanol mobile phase (70:30) at 1 mL/min flow rate .

- Spectroscopy : FT-IR for functional group identification (e.g., amine and carboxylic acid peaks).

- Elemental Analysis : Confirm empirical formula (C9H12N2O2·HCl) via combustion analysis .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS07 Category 2).

- Store in sealed containers away from oxidizers; avoid inhalation of dust .

- Emergency measures: Flush eyes/skin with water for 15 minutes; use ventilated workspaces .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions between computational predictions and experimental bioactivity?

- Case Study : In mycobacterial targets (e.g., katG and mtrA), 4-Aminocinnamic acid showed moderate docking scores (−3.053 to −2.167) but poor ADMET absorption properties.

- Methodology :

- Compare docking poses (e.g., hydrogen bonds with ARG595 in katG) vs. in vitro permeability assays .

- Use consensus scoring across multiple software (AutoDock, Schrödinger) to validate interactions.

- Data Analysis Table :

| Target Protein | Docking Score | Key Interactions |

|---|---|---|

| mtrA | −3.053 | GLU126 (H-bond) |

| katG | −2.167 | ARG595 (H-bond) |

Q. How do crystal packing arrangements influence [2+2] photoreactivity in 4-Aminocinnamic acid derivatives?

- Experimental Design :

- Grow single crystals under controlled conditions (e.g., SO42− or NO3− counterions).

- Irradiate with UV light (254 nm) and monitor dimerization via X-ray diffraction .

- Key Metrics :

- Intermolecular distances (<4.2 Å) and dihedral angles for photoreactive alignment.

- Compare reactivity in chloride vs. sulfate salts using geometric parameters .

Q. What green chemistry approaches optimize the synthesis of this compound?

- Eco-Friendly Catalysts :

- Thiamine hydrochloride (used in pyrazolopyranopyrimidine synthesis) under aqueous conditions .

- Room temperature reactions to reduce energy consumption.

- Yield Optimization :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate:hexane).

- Recycle catalysts using filtration or centrifugation .

Q. How can functional group modifications enhance bioconjugation applications?

- Strategy :

- Introduce azide or alkyne groups via EDC/NHS coupling for click chemistry .

- Validate conjugation efficiency via MALDI-TOF or fluorescence tagging.

- Example Reaction :

- 4-Aminocinnamic acid + Propargyl bromide → Alkyne-functionalized derivative for Cu(I)-catalyzed cycloaddition .

Data Contradiction Analysis

Q. Why does 4-Aminocinnamic acid show in vitro bioactivity despite poor ADMET absorption?

- Hypothesis Testing :

- Conduct permeability assays (e.g., Caco-2 cell monolayers) to measure apparent permeability (Papp).

- Compare with computational predictions (e.g., SwissADME) to identify absorption barriers .

- Resolution : Modify the compound with prodrug strategies (e.g., esterification) to improve bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。